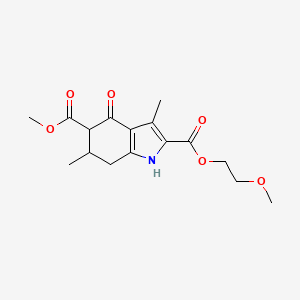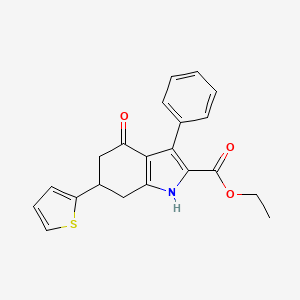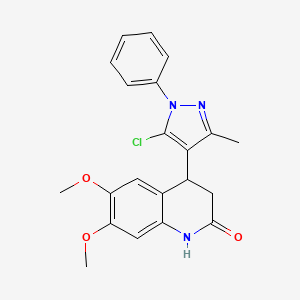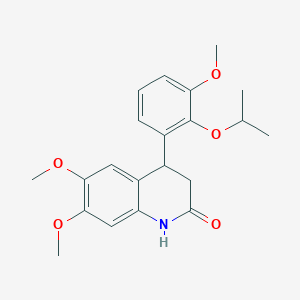
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as IDN-6556, is a compound with potential therapeutic applications in the treatment of liver diseases. IDN-6556 is a non-peptidic inhibitor of caspase-3 and -7, which are enzymes that play a key role in the process of apoptosis, or programmed cell death.
Mecanismo De Acción
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is a non-peptidic inhibitor of caspase-3 and -7, which are enzymes that play a key role in the process of apoptosis, or programmed cell death. By inhibiting these enzymes, 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is able to reduce the amount of cell death that occurs in the liver during injury or inflammation. This leads to a reduction in liver damage and inflammation, and may ultimately lead to improved liver function.
Biochemical and Physiological Effects:
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. It is able to reduce liver injury and inflammation, as well as liver fibrosis. It has also been shown to reduce the levels of certain cytokines and chemokines that are involved in the inflammatory response. Additionally, 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to reduce the levels of certain liver enzymes that are elevated during liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is that it has been shown to be effective in animal models of liver disease. This suggests that it may have therapeutic potential in humans as well. However, there are also limitations to using 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments. For example, it is not clear whether 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone will be effective in all types of liver diseases, or whether it will have any side effects in humans.
Direcciones Futuras
There are several future directions for research on 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research could be to investigate the potential therapeutic applications of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in humans with liver diseases. This could involve clinical trials to determine the safety and efficacy of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone in humans. Another area of research could be to investigate the mechanisms by which 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone reduces liver injury and inflammation. This could involve studying the effects of 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone on specific cell types and signaling pathways in the liver. Finally, future research could also focus on developing new and improved caspase inhibitors that are more effective and have fewer side effects than 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone.
Aplicaciones Científicas De Investigación
4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone has been the subject of several scientific studies, primarily in the field of liver diseases. One study showed that 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone was able to reduce liver injury and inflammation in a mouse model of alcoholic liver disease. Another study demonstrated that 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone was able to reduce liver fibrosis in a rat model of non-alcoholic steatohepatitis. These findings suggest that 4-(2-isopropoxy-3-methoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone may have therapeutic potential in the treatment of liver diseases.
Propiedades
IUPAC Name |
4-(3-methoxy-2-propan-2-yloxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12(2)25-21-16(7-6-8-18(21)24-5)17-11-19(23)22-20-14(4)13(3)9-10-15(17)20/h6-10,12,17H,11H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYMJWHCXFDLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-methoxy-2-(propan-2-yloxy)phenyl]-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-methyl 2-[2-(methylthio)ethyl] 3,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2,5-dicarboxylate](/img/structure/B4262891.png)


![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)




![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)
![ethyl 4-[5-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)-2-furyl]benzoate](/img/structure/B4262979.png)
